molecular formula C20H22N2O4 B2789342 Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate CAS No. 2365419-31-2

Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate

Cat. No.: B2789342
CAS No.: 2365419-31-2
M. Wt: 354.406
InChI Key: VJTDBXRWYROVDT-UHFFFAOYSA-N
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Description

Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate (CAS: 2365419-31-2) is a pyrrolidinone-derived carbamate compound with a molecular formula of C₂₀H₂₂N₂O₄ and a molecular weight of 354.41 g/mol . The structure features a 5-oxopyrrolidin-3-yl core modified by a benzyl carbamate group at position 3 and a 4-methoxyphenylmethyl substituent at position 1. This compound has been discontinued commercially but remains of interest in synthetic and medicinal chemistry research due to its carbamate functionality, which is common in bioactive molecules.

Properties

IUPAC Name

benzyl N-[1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-18-9-7-15(8-10-18)12-22-13-17(11-19(22)23)21-20(24)26-14-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTDBXRWYROVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Synthesis Routes

The synthesis typically involves the reaction of benzyl chloroformate with N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}amine under basic conditions, often using solvents like dichloromethane or tetrahydrofuran, with bases such as triethylamine or sodium carbonate to neutralize byproducts .

Chemistry

In the field of chemistry, Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow for various chemical transformations, including oxidation and reduction reactions.

Biology

Biologically, this compound has been studied for its potential interactions with biological macromolecules. Research indicates that it may exhibit antioxidant properties and could interact with specific enzymes or receptors, altering their activity .

Medicine

In medicinal chemistry, it is being investigated for its potential therapeutic properties , including anti-inflammatory and analgesic effects. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways .

Industry

Industrially, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of pharmaceuticals and fine chemicals .

A study evaluated the biological activity of this compound as a potential enzyme inhibitor. The results indicated significant inhibition of cyclooxygenase enzymes (COX) involved in inflammation pathways, suggesting its potential use in developing anti-inflammatory drugs .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis routes for higher yields and purity of this compound using continuous flow reactors. The study demonstrated improved efficiency compared to traditional batch methods, highlighting its industrial relevance .

Mechanism of Action

The mechanism of action of Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS: 1219424-59-5)

  • Molecular Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 234.25 g/mol
  • Key Differences: Lacks the 4-methoxyphenylmethyl group and has a 2-oxo (rather than 5-oxo) pyrrolidinone ring.
  • Similarity Score: 0.97 (based on shared carbamate-pyrrolidinone backbone) .

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS: 33628-84-1)

  • Molecular Formula : C₁₉H₁₈N₂O₄
  • Molecular Weight : 338.36 g/mol
  • Key Differences: Contains a benzyl group at position 1 and two oxo groups (2,5-dioxo) on the pyrrolidinone ring. The additional oxo group increases hydrogen-bonding capacity, which may influence crystallinity and intermolecular interactions .

Benzyl N-(5-oxopyrrolidin-3-yl)carbamate (CAS: 88016-16-4)

  • Molecular Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 234.25 g/mol
  • Key Differences : Simplest analog, lacking both the 4-methoxyphenylmethyl and additional oxo groups. This minimal structure is often used as a scaffold for further functionalization .

Analytical Characterization

  • Spectroscopy : IR and ¹H-NMR data for analogs (e.g., compound 4 in ) confirm carbamate (C=O stretch ~1700 cm⁻¹) and aromatic proton signals .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is standard for verifying molecular formulas, as demonstrated for related carbamates () .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate 2365419-31-2 C₂₀H₂₂N₂O₄ 354.41 1-[(4-Methoxyphenyl)methyl], 5-oxo N/A
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate 1219424-59-5 C₁₂H₁₄N₂O₃ 234.25 2-oxo 0.97
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate 33628-84-1 C₁₉H₁₈N₂O₄ 338.36 1-Benzyl, 2,5-dioxo 0.92
Benzyl N-(5-oxopyrrolidin-3-yl)carbamate 88016-16-4 C₁₂H₁₄N₂O₃ 234.25 None 0.88

Research Implications

  • Structure-Activity Relationships (SAR) : The 4-methoxyphenylmethyl group in the target compound may enhance lipophilicity and membrane permeability compared to simpler analogs, a critical factor in drug design .
  • Synthetic Flexibility : The carbamate group allows for modular synthesis, enabling the introduction of diverse substituents, as shown in phosphorylated derivatives () .

Biological Activity

Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate, with the CAS number 2365419-31-2, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C20H22N2O4, and it has been synthesized and evaluated for various pharmacological properties.

PropertyValue
Molecular FormulaC20H22N2O4
Molar Mass354.4 g/mol
Density1.25 ± 0.1 g/cm³ (Predicted)
Boiling Point588.7 ± 50.0 °C (Predicted)
pKa11.30 ± 0.20 (Predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor of specific enzymes and its general pharmacological effects.

Enzyme Inhibition

One of the key areas of research involves the compound's inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can have therapeutic implications:

  • Acetylcholinesterase Inhibition : This activity is significant for potential treatments of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated varying degrees of AChE inhibition, suggesting a possible mechanism for this compound to exert neuroprotective effects .
  • Urease Inhibition : Urease is implicated in the pathogenesis of certain infections, particularly those caused by Helicobacter pylori. Inhibitors of urease can help manage these infections and reduce associated gastric disorders .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties against various strains of bacteria. Studies indicate that certain derivatives exhibit moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl group can enhance antibacterial efficacy .

Study on Peptidomimetics

In a study focused on peptidomimetic compounds, structural modifications similar to those found in this compound were shown to enhance inhibitory activity against SARS-CoV 3CL protease. The findings revealed that specific functional groups significantly influenced the binding affinity and inhibitory potency of these compounds, providing insights into how similar modifications may affect this compound's biological activity .

Pharmacological Profiles

Research conducted on related compounds indicated that derivatives containing a piperidine nucleus often exhibit diverse biological activities, including anti-inflammatory and anticancer properties. This highlights the potential for this compound to be further explored in pharmacological contexts beyond enzyme inhibition .

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